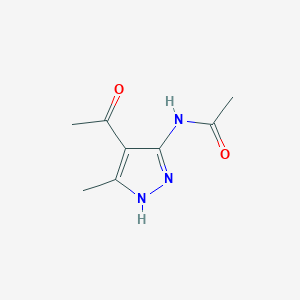![molecular formula C14H15N3O B11033203 N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide](/img/structure/B11033203.png)
N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide is a compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide typically involves the reaction of 2-aminobenzimidazole with propargyl bromide under basic conditions to form the intermediate N-(2-propynyl)benzimidazole. This intermediate is then reacted with 3-bromopropylamine to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the propyl or but-2-ynamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- 3-(1H-1,3-benzodiazol-2-yl)propylamine
Uniqueness
N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide group, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]but-2-ynamide |
InChI |
InChI=1S/C14H15N3O/c1-2-6-14(18)15-10-5-9-13-16-11-7-3-4-8-12(11)17-13/h3-4,7-8H,5,9-10H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
VMESLPUWWVBUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033131.png)
![2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033132.png)
![Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate](/img/structure/B11033136.png)
![N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11033138.png)
![6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11033139.png)
![Methyl 3-[methyl(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11033150.png)
![3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11033153.png)
![3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11033161.png)
![(3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione](/img/structure/B11033171.png)
![N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033178.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033185.png)
![N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11033188.png)

